

# Application Note & Protocol: Electrophilic Bromination of 2-Hydroxybenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromo-2-hydroxybenzoic Acid

Cat. No.: B155236

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## Abstract

This document provides a comprehensive guide to the experimental setup for the bromination of 2-hydroxybenzoic acid (salicylic acid). It delves into the underlying principles of electrophilic aromatic substitution, offering two detailed, field-proven protocols for the selective synthesis of 5-bromosalicylic acid (monobromination) and 3,5-dibromosalicylic acid (dibromination). This guide is intended for researchers, chemists, and drug development professionals, providing the technical depth necessary for successful synthesis, purification, and characterization of these valuable chemical intermediates.

## Theoretical Background: Mechanism and Regioselectivity

The bromination of 2-hydroxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome—the position of bromine substitution on the aromatic ring—is governed by the directing effects of the two substituents already present: the hydroxyl (-OH) group and the carboxyl (-COOH) group.

- Hydroxyl (-OH) Group: The -OH group is a powerful activating substituent and an ortho, para-director. Its lone pairs of electrons can be donated into the aromatic ring through resonance, increasing the electron density at the positions ortho and para to it, making these sites more susceptible to attack by an electrophile (Br<sup>+</sup>).[\[1\]](#)

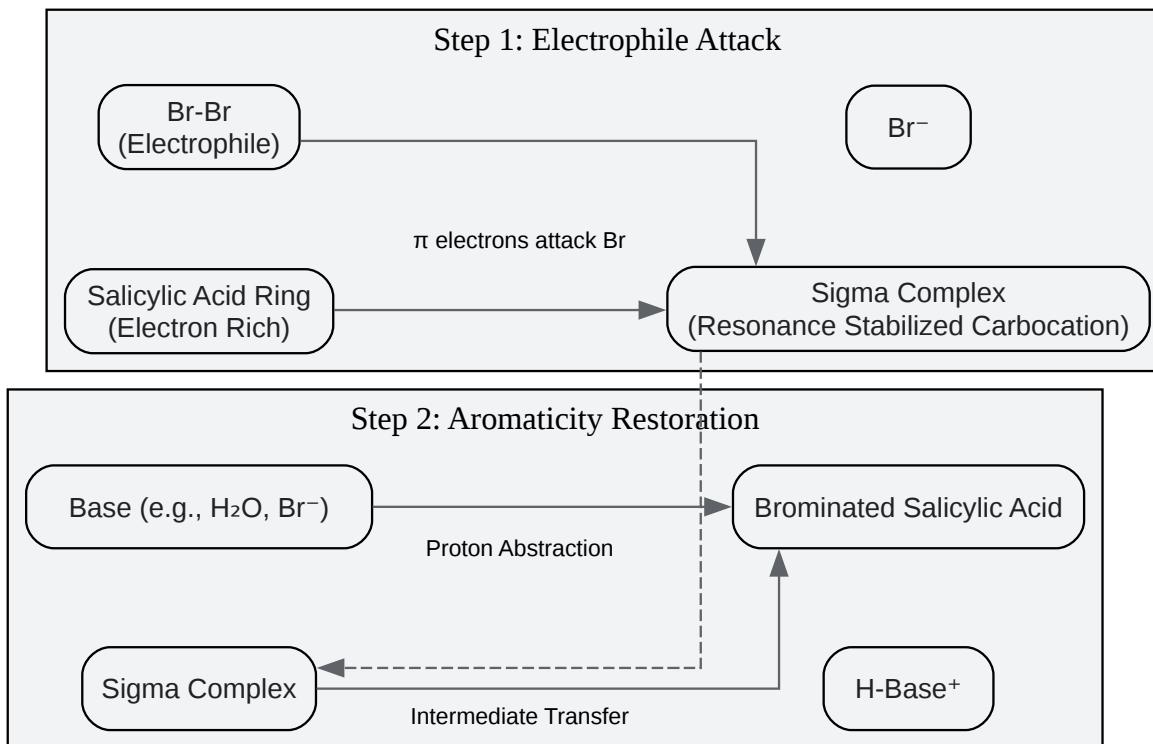
- Carboxyl (-COOH) Group: The -COOH group is a deactivating substituent and a meta-director. It withdraws electron density from the ring, making the ring less reactive towards electrophiles.

In 2-hydroxybenzoic acid, the potent activating effect of the hydroxyl group overwhelmingly dictates the position of substitution.<sup>[1]</sup> The positions ortho (C3) and para (C5) to the -OH group are activated. Steric hindrance from the adjacent -COOH group makes substitution at the C3 position less favorable. Therefore, the electrophile (bromine) preferentially attacks the C5 position, which is para to the -OH group.

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.<sup>[1]</sup> A base then abstracts a proton from this intermediate to restore the aromaticity of the ring, yielding the final brominated product.<sup>[1]</sup> By controlling the stoichiometry of the brominating agent, one can achieve either monosubstitution or disubstitution.

## Mechanism of Electrophilic Aromatic Substitution

Below is a generalized mechanism for the bromination of salicylic acid.



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Caption: Generalized mechanism for electrophilic bromination.

## Experimental Protocols

Safety is paramount. All operations involving bromine or bromine-releasing reagents must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

## Reagent & Safety Data

| Reagent               | Formula                                       | MW ( g/mol ) | Hazards   |
|-----------------------|---|--------------|---|
| 2-Hydroxybenzoic Acid | C <sub>7</sub> H <sub>6</sub> O <sub>3</sub>  | 138.12       | Harmful if swallowed, Causes serious eye damage.[2]   |
| Bromine               | Br <sub>2</sub>                               | 159.81       | Fatal if inhaled, Causes severe skin burns and eye damage, Very toxic to aquatic life.[3][4][5] |
| Glacial Acetic Acid   | CH <sub>3</sub> COOH                          | 60.05        | Flammable liquid and vapor, Causes severe skin burns and eye damage.                            |
| Sodium Thiosulfate    | Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> | 158.11       | Non-hazardous.  |
| Dichloromethane       | CH <sub>2</sub> Cl <sub>2</sub>               | 84.93        | Skin and eye irritant, Suspected of causing cancer.   |

## Protocol 1: Synthesis of 5-Bromosalicylic Acid (Monobromination)

This protocol is designed for the selective synthesis of the monobrominated product by using a controlled 1:1 molar ratio of salicylic acid to bromine.

### Materials & Reagents:

- 2-Hydroxybenzoic acid (Salicylic Acid)
- Liquid Bromine (Br<sub>2</sub>)
- Glacial Acetic Acid
- Saturated aqueous solution of Sodium Thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>)

- Ice-cold distilled water
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, and filtration apparatus.

**Procedure:**

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6.9 g (0.05 mol) of 2-hydroxybenzoic acid in 50 mL of glacial acetic acid.
- Cooling: Place the flask in an ice bath and stir the solution until the temperature drops to approximately 5-10 °C.
- Bromine Addition: In a dropping funnel, prepare a solution of 8.0 g (2.56 mL, 0.05 mol) of liquid bromine in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred salicylic acid solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The disappearance of the reddish-brown color of bromine indicates the reaction is nearing completion.
- Reaction Monitoring (Optional): Progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a drop of acetic acid).
- Quenching & Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold distilled water while stirring vigorously. A white precipitate of the crude product will form.
- Work-up: To remove any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the yellowish color disappears.
- Isolation & Purification: Collect the crude 5-bromosalicylic acid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water. The product can be further purified by recrystallization from an ethanol-water mixture to yield fine white crystals.

- Drying: Dry the purified product in a vacuum oven at 60 °C. The expected melting point is approximately 168-172 °C.

## Protocol 2: Synthesis of 3,5-Dibromosalicylic Acid (Dibromination)

This protocol employs an excess of bromine to achieve disubstitution, yielding 3,5-dibromosalicylic acid.[6]

### Materials & Reagents:

- 2-Hydroxybenzoic acid (Salicylic Acid)
- Liquid Bromine ( $\text{Br}_2$ )
- Glacial Acetic Acid (or other suitable solvent like aqueous p-dioxane)[6]
- Saturated aqueous solution of Sodium Thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Ice-cold distilled water
- Reaction apparatus as listed in Protocol 1.

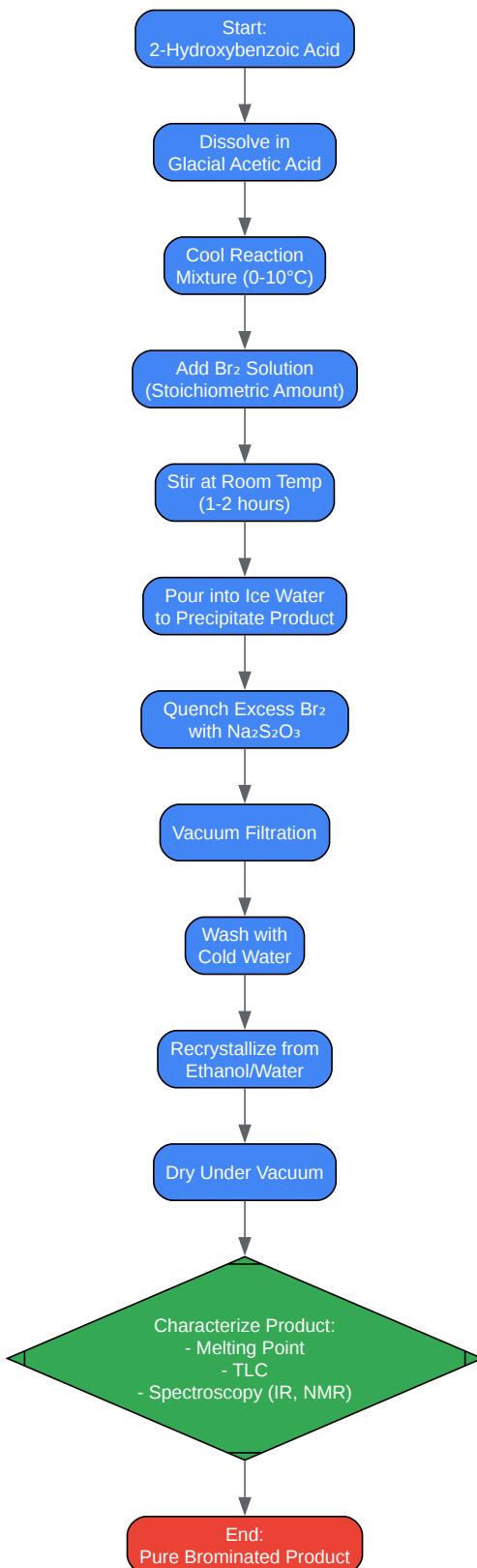
### Procedure:

- Reaction Setup: Dissolve 6.9 g (0.05 mol) of 2-hydroxybenzoic acid in 75 mL of glacial acetic acid in a 250 mL round-bottom flask with a magnetic stirrer.
- Bromine Addition: Prepare a solution of 17.6 g (5.6 mL, 0.11 mol) of liquid bromine (a slight excess of 2.2 equivalents) in 25 mL of glacial acetic acid. Add this solution dropwise to the salicylic acid solution at room temperature over 30-45 minutes. An initial ice bath can be used to control any initial exotherm.
- Reaction: After the addition, heat the reaction mixture to 80-85 °C and maintain this temperature for 1-2 hours, or until the evolution of HBr gas ceases.[6]
- Precipitation: Cool the reaction mixture to room temperature and then place it in an ice bath. The product will precipitate out of the solution.

- Work-up: If the solution retains a bromine color, add a few drops of saturated sodium thiosulfate solution to quench the excess bromine.
- Isolation & Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude solid from aqueous ethanol to obtain pure 3,5-dibromosalicylic acid as white needles.
- Drying: Dry the purified product under vacuum. The expected melting point is in the range of 224-229 °C.[6][7]

## Experimental Workflow and Characterization

The overall workflow from starting materials to final, characterized product is outlined below.



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Caption: General experimental workflow for the bromination of salicylic acid.

## Product Characterization

- Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, one can observe the consumption of the starting material and the formation of the product spot (which will have a different R<sub>f</sub> value).
- Melting Point Determination: The melting point is a crucial physical property for assessing the purity of the final product. A sharp melting point range that matches the literature value indicates a high degree of purity.
  - 5-Bromosalicylic acid: ~168-172 °C
  - 3,5-Dibromosalicylic acid: ~224-229 °C[6][7]
- Spectroscopic Analysis: For unambiguous structure confirmation, spectroscopic methods are employed.
  - Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups such as the -OH (broad peak), C=O of the carboxylic acid, and C-Br bonds.
  - Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H and <sup>13</sup>C): Provides detailed information about the chemical environment of each proton and carbon atom, allowing for definitive confirmation of the bromine substitution pattern on the aromatic ring.

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